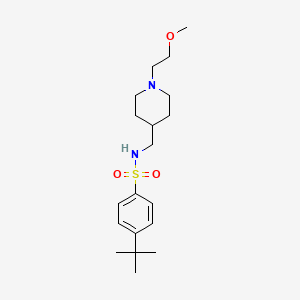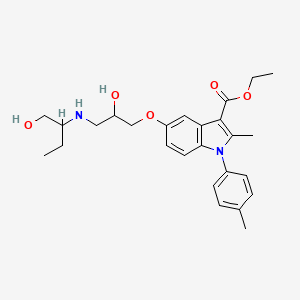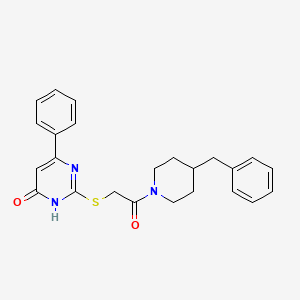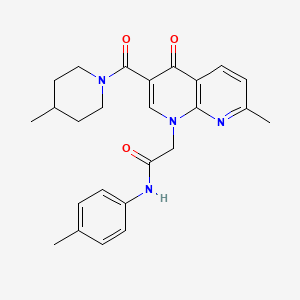![molecular formula C13H14ClF3N2O B2438132 6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide CAS No. 1182976-41-5](/img/structure/B2438132.png)
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further attached to a cyclohexyl ring bearing a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the chlorination of pyridine-3-carboxamide to introduce the chloro group at the 6-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Next, the cyclohexyl ring with the trifluoromethyl group is introduced. This step often involves the use of cyclohexylamine and trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions may include the use of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用机制
The mechanism of action of 6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
6-chloro-N-cyclohexylpyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide:
Uniqueness
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide is unique due to the combination of the chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-11-6-5-8(7-18-11)12(20)19-10-4-2-1-3-9(10)13(15,16)17/h5-7,9-10H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJPXOHVWIVGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)
![5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide](/img/structure/B2438053.png)
methanone](/img/structure/B2438054.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2438056.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2438061.png)
![tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2438063.png)

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2438066.png)


